1H-インドール-5-カルボキサミド

概要

説明

1H-Indole-5-carboxamide, also known as SD-169, is a p38α MAPK-selective inhibitor . It has been found to prevent the development and progression of diabetes in nonobese diabetic (NOD) mice by inhibiting T cell infiltration and activation . It is also known as 5-(Aminocarbonyl)-1H-indole, 5-Carbamoylindole, and 5-Carboxamidoindole .

Synthesis Analysis

The synthesis of indole derivatives, including 1H-Indole-5-carboxamide, has been a topic of interest for many researchers in medicinal chemistry and organic chemistry . The methods for synthesizing the derivatives of the indole are very diverse .Molecular Structure Analysis

The molecular formula of 1H-Indole-5-carboxamide is C9H8N2O . It has a molecular weight of 160.18 .Chemical Reactions Analysis

1H-Indole-5-carboxamide has been used for the preparation of potential fructose bisphosphatase inhibitors . It has also been used as a reactant for the preparation of (indolylamino)thienopyridine-carbonitriles using substitution and Suzuki cross-coupling as potential protein kinase Cθ inhibitors .Physical And Chemical Properties Analysis

1H-Indole-5-carboxamide is a pale yellow to off-white powder . It has a molecular weight of 160.17 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 1 .科学的研究の応用

抗ウイルス活性

1H-インドール-5-カルボキサミドを含むインドール誘導体は、抗ウイルス剤として有望視されています。 例えば、6-アミノ-4-置換アルキル-1H-インドール-2-置換カルボン酸エステル誘導体は、抗ウイルス剤として報告されています . これらはインフルエンザAおよびCoxB3ウイルスに対して阻害活性を示しました .

抗炎症活性

インドール誘導体は、抗炎症作用で知られています。 インドール核を有する医薬品は、幅広い生物活性ファーマコフォアを生み出してきました .

抗がん活性

インドール誘導体は、がん治療において潜在能力を示しています。 これらは、多くの重要な合成医薬品分子に見られ、治療のための貴重なアイデアを提供し、複数の受容体に高い親和性で結合しています .

抗HIV活性

インドール誘導体は、抗HIV特性についても研究されています。 これらは、HIV治療のための新しい有用な誘導体の開発において潜在能力を示しています .

抗酸化活性

インドール誘導体は抗酸化活性を持っており、研究者たちは様々なインドール誘導体を合成することに関心を寄せています .

抗菌活性

インドール誘導体は、抗菌活性を示しています。 これらは、様々な細菌感染症の治療のための新しい薬剤の開発に用いられています .

様々な酵素やタンパク質の阻害剤

1H-インドール-5-カルボキサミドは、潜在的なフルクトースビスホスファターゼ阻害剤の調製に使用されてきました . インドール誘導体中のカルボキサミド部分の存在は、様々な酵素やタンパク質と水素結合を形成し、それらの活性を阻害します .

糖尿病の治療

1H-インドール-5-カルボキサミド(SD-169)は、p38α MAPK選択的阻害剤です。 これは、T細胞の浸潤と活性化を阻害することにより、非肥満糖尿病(NOD)マウスにおける糖尿病の発症と進行を予防することが示されています .

作用機序

Target of Action

1H-Indole-5-carboxamide, also known as SD-169, is a selective inhibitor of p38α MAPK . The p38 MAPKs are important players in cellular responses to external stress signals and are involved in a wide range of cellular processes such as inflammation and cell differentiation .

Mode of Action

1H-Indole-5-carboxamide interacts with its target, p38α MAPK, in an ATP-competitive manner . This means that the compound competes with ATP for binding to the kinase, thereby inhibiting its activity. This interaction results in the inhibition of T cell infiltration and activation .

Biochemical Pathways

The primary biochemical pathway affected by 1H-Indole-5-carboxamide is the p38 MAPK signaling pathway . By inhibiting p38α MAPK, the compound disrupts the downstream effects of this pathway, which include the production of pro-inflammatory cytokines and the activation of immune cells .

Pharmacokinetics

It is known to be orally active , suggesting that it is well absorbed in the gastrointestinal tract and can reach systemic circulation.

Result of Action

The primary result of 1H-Indole-5-carboxamide’s action is the prevention of the development and progression of diabetes in nonobese diabetic (NOD) mice . This is achieved through the inhibition of T cell infiltration and activation, which are key processes in the pathogenesis of autoimmune diabetes .

将来の方向性

Indole derivatives, including 1H-Indole-5-carboxamide, have been the focus of many researchers in the study of pharmaceutical compounds for many years . Researchers have investigated the effect of the carboxamide moiety at positions 2 and 3, giving unique inhibitory properties to these compounds . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds .

特性

IUPAC Name |

1H-indole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c10-9(12)7-1-2-8-6(5-7)3-4-11-8/h1-5,11H,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQMYQEAXTITUAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN2)C=C1C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50566323 | |

| Record name | 1H-Indole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50566323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1670-87-7 | |

| Record name | Indole-5-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1670-87-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50566323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Indole-5-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

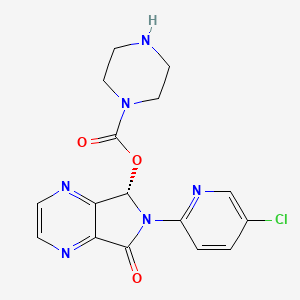

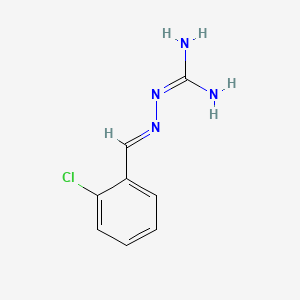

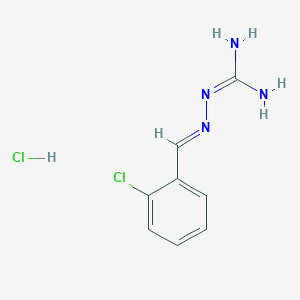

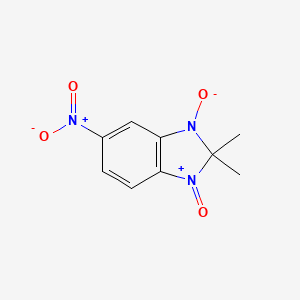

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

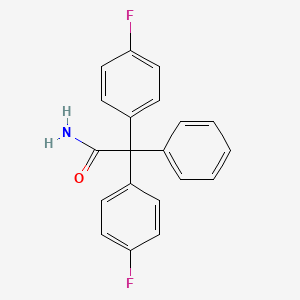

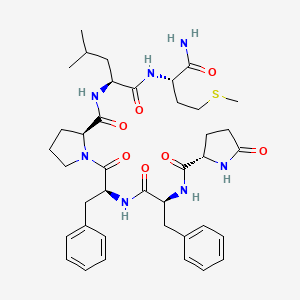

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes 1H-Indole-5-carboxamide derivatives interesting for pharmaceutical research?

A: 1H-Indole-5-carboxamide serves as a versatile scaffold in medicinal chemistry, demonstrating potential across various therapeutic areas. Its derivatives have shown promising activity as antagonists for peptidoleukotrienes [] and as highly potent and selective inhibitors of monoamine oxidase B (MAO-B) [].

Q2: How do structural modifications to the 1H-Indole-5-carboxamide core affect its biological activity?

A2: Research reveals that even slight alterations to the 1H-Indole-5-carboxamide structure significantly influence its pharmacological profile.

Q3: Can you elaborate on the mechanism of action of 1H-Indole-5-carboxamide derivatives as MAO-B inhibitors?

A: 1H-Indole-5-carboxamides, specifically those with substitutions like the 3,4-dichlorophenyl group, act as potent, selective, competitive, and reversible inhibitors of MAO-B []. While their exact binding mode requires further investigation, computational docking studies suggest they interact with the enzyme's active site, likely competing with substrates like dopamine and phenylethylamine [].

Q4: Are there any insights into the pharmacokinetic properties of 1H-Indole-5-carboxamide derivatives?

A4: Research has provided some information regarding the pharmacokinetic (PK) properties of specific 1H-Indole-5-carboxamide derivatives:

- A study found that incorporating a carboxamide instead of a methyl ether group at the 5th position of the indole ring led to improved bioavailability in 5-HT1A receptor agonists [].

- For the leukotriene antagonist 4-[[5-[(2-ethylbutyl)-carbamoyl]-1-ethylindol-3-yl]methyl]- 3-methoxy-N-[(2-methylphenyl)sulfonyl]benzamide (5q), absolute bioavailability in rats was found to be 28%, with detectable blood levels even 24 hours after administration [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。